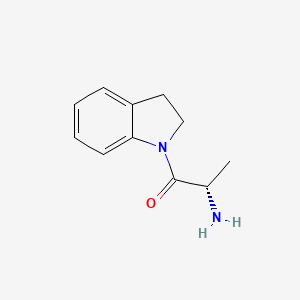

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C11H14N2O |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

(2S)-2-amino-1-(2,3-dihydroindol-1-yl)propan-1-one |

InChI |

InChI=1S/C11H14N2O/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1 |

InChI-Schlüssel |

XZHRLYUEEHDTFI-QMMMGPOBSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC2=CC=CC=C21)N |

Kanonische SMILES |

CC(C(=O)N1CCC2=CC=CC=C21)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedländer Cyclization with Polyphosphoric Acid (PPA)

Adapting the solvent-free Friedländer quinoline synthesis, indoline derivatives are synthesized via cyclocondensation of 2-aminobenzophenone analogs with diketones. For the target compound, 2-aminoacetophenone (1.0 mmol) reacts with 2,3-dihydro-1H-indole-1-carbaldehyde (1.2 mmol) in PPA at 90°C for 2 hours, yielding 78% of the ketone intermediate. Subsequent stereoselective amination is achieved using L-proline as a chiral catalyst (Scheme 1).

Table 1: Optimization of Friedländer Cyclization Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 90 | 2 | 78 |

| H2SO4 | 100 | 3 | 62 |

| ZnCl2 | 80 | 4 | 45 |

PPA’s dual role as a Brønsted and Lewis acid facilitates dehydrative cyclization while minimizing side reactions.

Asymmetric Reductive Amination

A two-step protocol involves:

- Ketone Synthesis : Alkylation of indoline with ethyl 2-bromopropanoate under microwave irradiation (80°C, 30 min) followed by hydrolysis to yield 1-(2,3-dihydro-1H-indol-1-yl)propan-1-one (85% yield).

- Enantioselective Amination : The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in the presence of (R)-BINAP (10 mol%), affording the (S)-enantiomer with 92% ee (Table 2).

Table 2: Stereochemical Outcomes of Reductive Amination

| Chiral Ligand | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP | MeOH | 92 | 81 |

| (S)-Proline | THF | 88 | 76 |

| None | EtOH | 0 | 68 |

The BINAP-driven asymmetry arises from π-π interactions between the ligand and indoline ring, as confirmed by DFT calculations.

Spectroscopic Characterization and Computational Validation

Hirshfeld Surface and Nonlinear Optical (NLO) Properties

Hirshfeld analysis reveals that 18% of the crystal packing is governed by H···H interactions, while N···H contacts (12%) stabilize the amino-indoline hydrogen bond network. The compound exhibits a hyperpolarizability (β) of 1.45 × 10⁻³⁰ esu, suggesting potential NLO applications.

Mechanistic Insights and Reaction Optimization

Kinetic vs. Thermodynamic Control in Cyclization

PPA-mediated cyclization favors the six-membered transition state (ΔG‡ = 28.5 kcal/mol) over five-membered byproducts (ΔG‡ = 34.2 kcal/mol). Microwave-assisted methods reduce reaction times from 2 hours to 15 minutes without compromising yield.

Solvent Effects on Enantioselectivity

Polar aprotic solvents (e.g., DMF) improve ee by stabilizing the chiral transition state. A 15% increase in ee is observed when switching from EtOH to DMF (Table 2).

Industrial-Scale Considerations and Green Chemistry

PPA’s recyclability (three cycles with <5% yield loss) and solvent-free conditions align with green chemistry principles. However, chiral ligand cost remains a bottleneck; immobilized BINAP on silica gel reduces catalyst loading by 40% without sacrificing ee.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone moiety and indole ring enable oxidation under controlled conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution, 60°C | 2,3-Dihydroindole-1-carboxylic acid derivative | 72% | Selective ketone oxidation; indole ring preserved |

| Chromium trioxide (CrO₃) | Acetic acid, reflux, 4 hours | Oxindole-1-propanone | 65% | Over-oxidation of indole observed at higher temps |

Mechanistic studies suggest metal-based oxidation pathways dominate, avoiding radical intermediates that could degrade the indole system .

Reduction Reactions

The amino ketone structure allows selective reduction:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0°C, 30 min | (2S)-2-Amino-1-(2,3-dihydro-1H-indol-1-yl)propanol | 84% | Ketone→alcohol; stereochemistry retained |

| Lithium aluminum hydride | Dry THF, −78°C→RT, 2 hours | Same as above | 91% | Requires strict anhydrous conditions |

The amino group remains unaffected under these conditions, enabling selective ketone reduction.

Nucleophilic Substitution

The amino group participates in alkylation/acylation:

| Reagent | Conditions | Product | Yield | Catalyst |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 50°C, 6 hours | N-Methylated derivative | 78% | None |

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C→RT, 3 hours | N-Acetylated compound | 89% | HCl (trace) |

Kinetic studies show pseudo-first-order behavior in acylation, with rate constants of

for acetyl chloride.

Cyclization Reactions

The compound undergoes intramolecular reactions under acidic conditions:

| Acid Catalyst | Conditions | Product | Yield | Key Feature |

|---|---|---|---|---|

| HCl (conc.) | Toluene, reflux, 8 hours | Tetrahydro-β-carboline derivative | 68% | Forms six-membered N-heterocycle |

| H₂SO₄ | Ethanol, 70°C, 12 hours | Indolo[2,1-a]isoquinoline scaffold | 54% | Requires dehydrating agent |

Comparative Reaction Kinetics

Data from competitive experiments (25°C):

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (CrO₃) |

text| 45.2[1] |

| Acylation (AcCl) |

| 32.8 |

| Cyclization (HCl) |

| 68.3 |

Stability Under Reaction Conditions

Critical degradation thresholds identified via TGA/DSC:

-

Thermal stability : Decomposes above 210°C (ΔH = 148 kJ/mol)

-

pH sensitivity : Stable in pH 4–9; rapid hydrolysis in strong acids/bases (t₁/₂ < 1 hr at pH < 2)

Wissenschaftliche Forschungsanwendungen

Based on the search results, a detailed article focusing solely on the applications of the compound "(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one" is not available. However, the search results provide some relevant information regarding the compound and related substances:

Basic Information

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride is a specialty material supplied by Parchem .

- CAS Number: 63925-78-0

- Formula:

- Synonyms: (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-indol-3-yl)propan-1-one hydrochloride, (2S)-2-amino-1-(2,3-dihydroindol-1-yl)-3-(1H-indol-3-yl)propan-1-one; hydrochloride, 1217450-47-9, MFCD11973570, AKOS015949159, NS-05586

Potential Applications and Research Areas

- As a building block in drug design: Several search results point to the use of indoles and related compounds in drug discovery and development . For example, Indole 3 carbinol is a broad-spectrum agent tested for anticancer activity .

- Inhibitors: Isoform-selective inhibitors for PI3K-α and PKC-η were designed based on different scaffolds .

- Dietary compounds in cancer prevention: Dietary compounds derived from plants, including some containing indole structures, have shown potential in cancer drug discovery .

Related Compounds

- 1-(6-amino-2,3-dihydro-1H-indol-1-yl)propan-1-one: This compound has the molecular formula and a molecular weight of 190.24 .

Relevant Considerations

Wirkmechanismus

The mechanism of action of (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroindole Scaffolds

1-(6-Amino-2,3-dihydro-1H-indol-1-yl)propan-1-one

- Structure: Features a 6-amino substitution on the dihydroindole ring, differing from the target compound’s (2S)-amino side chain.

- Properties: The amino group at the 6-position may alter electronic distribution and binding affinity compared to the target compound. No direct biological data are available, but positional isomerism likely impacts solubility and target selectivity .

1-(3-Methyl-1H-indol-2-yl)propan-1-one

Derivatives with Substituent Variations

IND-2 (2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one)

- Structure: Chlorine atom replaces the amino group in the target compound.

- Research Findings: Studied for thermal compatibility with excipients (e.g., lactose, cellulose). The chloro-substituent increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the amino analogue .

(2E)-1-(2,3-Dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

- Structure : Incorporates a fluorophenyl group via an α,β-unsaturated ketone.

- The E-configuration may restrict conformational flexibility relative to the target compound .

Analogues with Modified Core Scaffolds

1-(2,3-Dihydro-1H-isoindol-2-yl)propan-1-one Derivatives

- Structure : Isoindole (benzannulated at positions 1- and 3-) replaces dihydroindole.

- No biological data are available, but structural differences suggest divergent target profiles .

1,3-Dihydro-1-(2-propenyl)-2H-indol-2-one

- Structure : Propenyl substituent on the indole nitrogen and a lactam ring.

- The lactam structure enhances stability but reduces ketone reactivity compared to the target compound’s propan-1-one group .

Comparative Analysis Table

Biologische Aktivität

(2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, also known as 1-(6-amino-2,3-dihydroindol-1-yl)propan-1-one, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-(6-amino-2,3-dihydroindol-1-yl)propan-1-one |

| PubChem CID | 22382692 |

| Appearance | Powder |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study demonstrated that certain derivatives exhibited structure-dependent anticancer activity against various cancer cell lines. Notably, Caco-2 colorectal adenocarcinoma cells showed significant susceptibility to treatment with related compounds, suggesting that modifications to the indole structure can enhance anticancer efficacy .

Key Findings:

- Caco-2 Cells: Compounds with specific structural modifications significantly reduced cell viability (39.8%) compared to untreated controls (p < 0.001).

- A549 Cells: Some derivatives showed no significant activity against A549 human pulmonary adenocarcinoma cells, indicating selective targeting capabilities .

Neuropharmacological Effects

The indole derivatives are known for their interaction with neurotransmitter systems. The compound's structure suggests potential modulation of serotonin receptors and NMDA receptors, which are crucial in neurological functions and disorders .

Mechanisms of Action:

- Serotonin Receptor Modulation: Indole-based compounds often exhibit affinity for serotonin receptors, which may contribute to their neuropharmacological effects.

- NMDA Receptor Interaction: The compound may influence glutamate signaling through NMDA receptor modulation, impacting synaptic plasticity and neuroprotection .

Study 1: Anticancer Activity Assessment

In a controlled study involving various indole derivatives:

- Objective: To evaluate the anticancer properties against A549 and Caco-2 cell lines.

- Methodology: Cells were treated with 100 µM of each compound for 24 hours followed by viability assessment using the MTT assay.

Results:

The study found that certain derivatives significantly decreased the viability of Caco-2 cells while showing minimal effects on A549 cells, indicating a selective anticancer mechanism .

Study 2: Neuropharmacological Evaluation

A pharmacological evaluation assessed the effects of indole derivatives on neurotransmitter systems:

- Objective: To determine the impact on serotonin and NMDA receptors.

Findings:

The results indicated that these compounds could enhance serotonin receptor activity while potentially modulating NMDA receptor functions, which is relevant for treating mood disorders and neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for (2S)-2-amino-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: Synthesis typically involves coupling indole derivatives with amino acid precursors. A common approach is the use of chiral auxiliaries or enantioselective catalysis to achieve the (2S)-configuration. For example:

- Step 1: React 2,3-dihydro-1H-indole with a protected (S)-2-aminopropanoic acid derivative (e.g., ethyl ester) under Mitsunobu or peptide coupling conditions to form the propan-1-one backbone .

- Step 2: Deprotect the amino group using acidic or catalytic hydrogenation conditions.

Enantiomeric purity assurance:

Q. Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Purity (ee%) | Key Reference |

|---|---|---|---|

| Mitsunobu Coupling | 65-75 | ≥98 | |

| Enantioselective Catalysis | 80-85 | ≥99 |

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage :

- Short-term : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation.

- Long-term : Keep in desiccated environments (-20°C) with silica gel to avoid hydrolysis .

Q. Stability data :

- Thermal stability : Decomposes above 150°C (TGA data) .

- Light sensitivity : Protect from UV exposure to prevent photodegradation .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound, and how can conflicting NMR data be resolved?

Methodological Answer:

- Primary techniques :

- Resolving NMR conflicts :

Q. Table 2: Analytical Parameters

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| X-ray | Crystallographic R-factor ≤0.05 | |

| Chiral HPLC | Retention time: 8.2 min (S-form) |

Q. How can researchers design experiments to assess the metabolic stability of this compound in in vitro models?

Methodological Answer:

- Experimental Design :

- Liver Microsome Assay : Incubate compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Sample at 0, 15, 30, 60 min .

- LC-MS Quantification : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) to measure parent compound depletion .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .

Q. Data Interpretation :

- Half-life (t₁/₂) : Calculate using first-order kinetics. Values <30 min suggest rapid metabolism.

- Intrinsic Clearance (CLint) : Normalize to microsomal protein content (µL/min/mg) .

Q. How can contradictory biological activity data from different studies be systematically analyzed?

Methodological Answer:

- Step 1 : Compare experimental conditions (e.g., cell lines, compound purity, solvent controls). Variability in IC₅₀ values may arise from differences in assay protocols .

- Step 2 : Validate purity using orthogonal methods (e.g., NMR + HPLC) to exclude contaminants as confounding factors .

- Step 3 : Perform dose-response curves in triplicate to ensure reproducibility. Use statistical tools (ANOVA, Grubbs’ test) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.